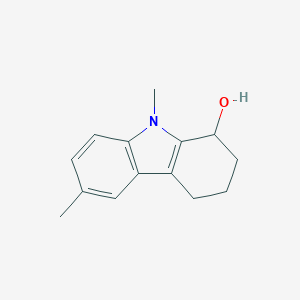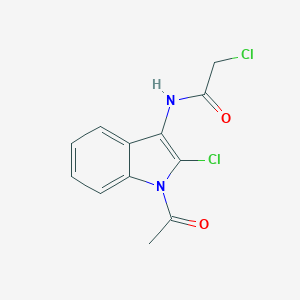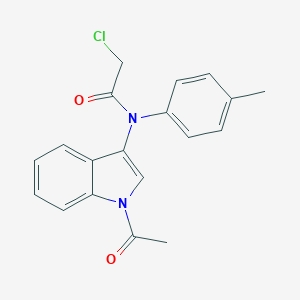![molecular formula C20H17BrN2O6S B421347 Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B421347.png)
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom at the 6th position of the benzothiophene ring.
Ethoxylation: Addition of an ethoxy group at the 7th position.
Amidation: Formation of the amide bond with 4-nitrobenzoyl chloride.
Esterification: Formation of the ethyl ester at the 3rd position of the benzothiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of different compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzothiophene derivatives have shown efficacy.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-7-methoxy-2-({4-nitrobenzoyl}amino)-1-benzothiophene-3-carboxylate
- Ethyl 6-chloro-7-ethoxy-2-({4-nitrobenzoyl}amino)-1-benzothiophene-3-carboxylate
- Ethyl 6-bromo-7-ethoxy-2-({4-aminobenzoyl}amino)-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate is unique due to the specific combination of functional groups and their positions on the benzothiophene ring. This unique structure may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H17BrN2O6S |
|---|---|
Molecular Weight |
493.3g/mol |
IUPAC Name |
ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O6S/c1-3-28-16-14(21)10-9-13-15(20(25)29-4-2)19(30-17(13)16)22-18(24)11-5-7-12(8-6-11)23(26)27/h5-10H,3-4H2,1-2H3,(H,22,24) |
InChI Key |
ROMDWOHKWJHXBB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone](/img/structure/B421265.png)
![methyl {6-methyl-1-[(1-phenylethyl)amino]-1,2,3,4-tetrahydro-9H-carbazol-9-yl}acetate](/img/structure/B421267.png)




![2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421274.png)
![N-Acetyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B421275.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
![N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421277.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B421283.png)
![2-(4-Methylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B421285.png)
![ethyl 6-bromo-7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B421290.png)
